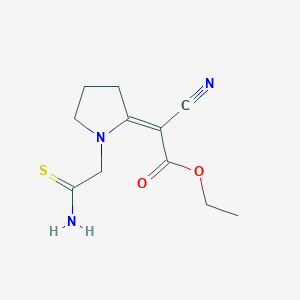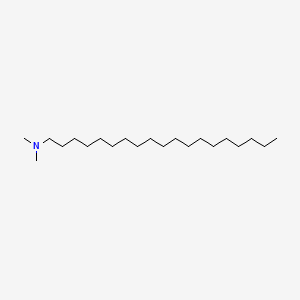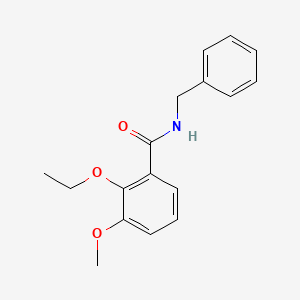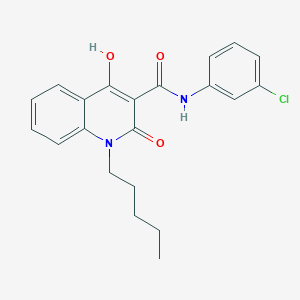
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate is an organic compound with a complex structure that includes a pyrrolidine ring, an amino group, a thioxo group, and a cyano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate typically involves multiple steps. One common method includes the reaction of ethanol with the alkali of oxamic acid salt to form the desired compound. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The pathways involved may include inhibition of threonine synthase in plants, leading to the suppression of plant growth .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)(cyano)acetate include:
- Ethyl thiooxamate
- Ethyl aminothioxoacetate
- Ethyl thiooxamidate
Uniqueness
Its ability to participate in a wide range of chemical reactions and its diverse applications in various fields highlight its uniqueness .
Propiedades
Fórmula molecular |
C11H15N3O2S |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[1-(2-amino-2-sulfanylideneethyl)pyrrolidin-2-ylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H15N3O2S/c1-2-16-11(15)8(6-12)9-4-3-5-14(9)7-10(13)17/h2-5,7H2,1H3,(H2,13,17)/b9-8- |
Clave InChI |
MEMPWKDBMLRADF-HJWRWDBZSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\1/CCCN1CC(=S)N)/C#N |
SMILES canónico |
CCOC(=O)C(=C1CCCN1CC(=S)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081853.png)

![9-Chloro-2-(4-methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081865.png)


![Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate](/img/structure/B15081892.png)


![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15081920.png)
![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)


